

# DDP-38003 Dihydrochloride: A Comparative Guide to KDM1A/LSD1 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DDP-38003 dihydrochloride

Cat. No.: B10800141 Get Quote

This guide provides a comprehensive comparison of **DDP-38003 dihydrochloride** with other prominent inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. The information presented is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of gene expression. We will delve into quantitative data, detailed experimental protocols for validating target engagement, and visual representations of the underlying biological pathways and experimental workflows.

## Overview of DDP-38003 Dihydrochloride

DDP-38003 is a novel, orally available small molecule inhibitor of KDM1A/LSD1 with a reported IC50 of 84 nM.[1][2] KDM1A is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting KDM1A, DDP-38003 and similar compounds can induce changes in gene expression, leading to anti-tumor effects such as cell differentiation and reduced proliferation.[1][3]

## Comparative Analysis of KDM1A/LSD1 Inhibitors

The potency of DDP-38003 is compared here with a range of other KDM1A/LSD1 inhibitors, including both preclinical tool compounds and molecules that have entered clinical trials. The following table summarizes their half-maximal inhibitory concentrations (IC50) as determined by in vitro biochemical assays.



| Compound                    | Туре                  | KDM1A/LSD1 IC50<br>(nM) | Notes                                                                                              |
|-----------------------------|-----------------------|-------------------------|----------------------------------------------------------------------------------------------------|
| DDP-38003                   | Investigational       | 84                      | Orally active inhibitor with demonstrated in vivo efficacy in leukemia models.[1][2]               |
| ladademstat (ORY-<br>1001)  | Clinical (Phase II)   | 18                      | A potent and selective irreversible inhibitor.[4]                                                  |
| Bomedemstat (IMG-<br>7289)  | Clinical (Phase II)   | -                       | Data from a comprehensive comparative study was not available in the provided results.             |
| GSK2879552                  | Clinical (Terminated) | <20                     | An irreversible inhibitor that was evaluated in small cell lung cancer.                            |
| Pulrodemstat (CC-<br>90011) | Clinical (Phase I/II) | -                       | A reversible, non-competitive inhibitor.                                                           |
| Seclidemstat (SP-<br>2577)  | Clinical (Phase I/II) | 1300 (HTRF)             | A reversible inhibitor that disrupts the LSD1-CoREST complex.[5]                                   |
| Tranylcypromine<br>(TCP)    | Tool Compound / Drug  | 5600 (HTRF)             | A non-selective, irreversible MAO and KDM1A/LSD1 inhibitor; often used as a reference compound.[5] |
| Phenelzine (PLZ)            | Tool Compound / Drug  | >100,000 (HTRF)         | A non-selective MAO inhibitor with weak activity against KDM1A/LSD1.[5]                            |







Pargyline (PRG)

Tool Compound / Drug >100,000 (HTRF)

Another MAO inhibitor with very weak activity against KDM1A/LSD1.

[5]

Note: IC50 values can vary between different assay formats and conditions. The data for clinical and tool compounds (excluding DDP-38003) are from a single comprehensive study using a Homogeneous Time-Resolved Fluorescence (HTRF) assay for consistency.[5] The IC50 for DDP-38003 is reported from its initial characterization studies.[1][2]

## **Signaling Pathway and Mechanism of Inhibition**

KDM1A/LSD1 functions as a part of larger transcriptional co-repressor complexes. It removes the methyl groups from H3K4me2, converting it to H3K4me0. This demethylation leads to a more condensed chromatin state and transcriptional repression of target genes. Inhibitors like DDP-38003 block the catalytic activity of KDM1A/LSD1, thereby preserving the H3K4me2 active mark and maintaining or increasing the expression of tumor suppressor and differentiation-associated genes.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [DDP-38003 Dihydrochloride: A Comparative Guide to KDM1A/LSD1 Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800141#validation-of-ddp-38003-dihydrochloride-target-engagement]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com